molecular formula C13H10N2O5 B5754748 N-(3-acetylphenyl)-5-nitro-2-furamide

N-(3-acetylphenyl)-5-nitro-2-furamide

Cat. No.: B5754748
M. Wt: 274.23 g/mol
InChI Key: HLWKJGWXIYKIAH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-nitro-2-furamide is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at position 5 and an acetylphenyl group at the N-position. Nitrofuran derivatives are historically significant for their roles as antimicrobial agents and carcinogens, but their applications in medicinal chemistry (e.g., anticancer agents) are emerging .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-8(16)9-3-2-4-10(7-9)14-13(17)11-5-6-12(20-11)15(18)19/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKJGWXIYKIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-nitro-2-furamide typically involves the condensation of 3-acetylphenylamine with 5-nitro-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The reactants are continuously fed into a reactor where they undergo the condensation reaction, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-nitro-2-furamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Reduction: N-(3-acetylphenyl)-5-amino-2-furamide.

    Oxidation: N-(3-carboxyphenyl)-5-nitro-2-furamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-acetylphenyl)-5-nitro-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-nitro-2-furamide involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within the cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of cell growth and proliferation, making it effective against bacteria, fungi, and cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s core structure (5-nitro-2-furamide) is shared with several analogs, differing primarily in the substituent attached to the nitrogen atom. Key structural comparisons include:

Compound Name Substituent Key Features
N-(3-acetylphenyl)-5-nitro-2-furamide 3-acetylphenyl Acetyl group may enhance lipophilicity and metabolic stability .
5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide 3-(trifluoromethyl)phenyl Trifluoromethyl group improves electron-withdrawing properties and bioavailability .
N2-(3-pyridylmethyl)-5-nitro-2-furamide 3-pyridylmethyl Pyridine moiety may enhance binding to biological targets (e.g., centrosome dec clustering agents) .
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide 2-thiazolyl Thiazole ring linked to carcinogenicity in urinary bladder .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance redox reactivity, critical for antimicrobial or cytotoxic effects .
  • Bulky substituents (e.g., acetylphenyl, morpholinylphenyl) may alter pharmacokinetics by modulating solubility and membrane permeability .

Physicochemical Data :

  • NHE), indicative of its role in redox-driven biological interactions .
  • Lipophilicity : The acetyl group in this compound likely increases logP compared to polar analogs like N2-(3-pyridylmethyl)-5-nitro-2-furamide .
Pharmacological and Toxicological Profiles
  • Carcinogenicity: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide induces bladder carcinomas in rats via hyperplasia and squamous metaplasia . 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine causes hemangioendothelialsarcomas in liver and lungs, highlighting substituent-dependent organotropism . Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide is leukemogenic in mice, with tumors in stomach, lung, and mammary glands .
  • Therapeutic Potential: N2-benzyl-5-nitro-2-furamide and analogs are investigated as centrosome dec clustering agents, suggesting anticancer applications .

Critical Insight: The 3-acetylphenyl group in the target compound may mitigate carcinogenicity observed in thiazolyl or hydrazide derivatives, though empirical data are lacking.

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